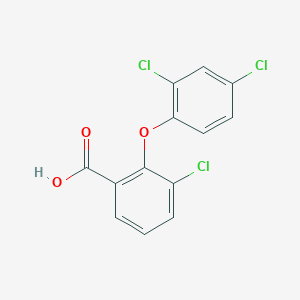

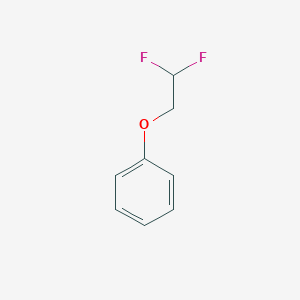

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

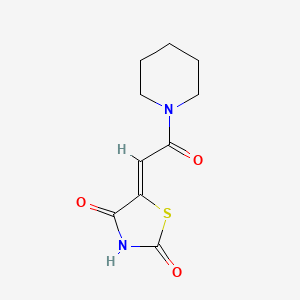

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is a compound that is structurally related to various chlorophenoxy herbicides and benzoic acid derivatives. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied in these papers, such as 2,4-dichlorophenoxy acetic acid and other chlorinated phenoxy compounds . These types of compounds have been widely used in agricultural settings as herbicides.

Synthesis Analysis

The synthesis of chlorinated phenoxy compounds can involve various methods, including electrooxidative chlorination as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Although the specific synthesis of this compound is not detailed in the provided papers, similar electrochemical methods could potentially be applied for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls and related compounds often includes significant interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties and reactivity of these molecules . For this compound, similar intramolecular and intermolecular interactions could be expected due to the presence of chloro and phenoxy groups.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of this compound. However, chlorinated phenoxy compounds are known to undergo various reactions, including degradation and metabolic transformation, which can lead to the formation of chlorinated dibenzo-p-dioxins and dibenzofurans . These reactions are significant due to the toxicological implications of the byproducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy herbicides and related compounds, such as solubility, distribution ratios, and detection limits, are crucial for their analysis and environmental impact assessment . For this compound, properties such as solubility in organic solvents, melting point, and reactivity would be influenced by the chloro and phenoxy functional groups, as well as the benzoic acid moiety.

科学的研究の応用

Degradation by Microorganisms

Studies on the degradation of chlorinated derivatives of benzoic acid by microorganisms, such as Aspergillus niger, indicate significant interest in understanding how these compounds break down in natural environments. This research is vital for assessing the environmental impact and biodegradability of such chemicals (Shailubhai et al., 1983).

Photocatalytic Depollution

Kinetic studies of depollution processes involving TiO2 slurries have examined the behavior of compounds like 3-chloro 4-hydroxy benzoic acid under various light intensities, highlighting the potential for using photocatalysis in treating water contaminated with similar compounds (Cunningham & Sedlák, 1996).

Analytical Detection in Water

The development of methods for the detection of chlorophenoxy acid herbicides in water, using techniques like gas chromatography-mass spectrometry, is crucial for monitoring environmental contamination and ensuring water safety. Such methods are essential for detecting and quantifying compounds like 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid in various water sources (Catalina et al., 2000).

Environmental Presence and Transformation

Research on the occurrence and transformation of phenoxyalkanoic acid herbicides in lakes and rivers in Switzerland, including compounds like this compound, is pivotal for understanding their distribution in the environment and the processes affecting their persistence and transformation (Buser & Müller, 1998).

Photodecomposition Studies

Investigating the photodecomposition of chlorobenzoic acids, including variants similar to this compound, helps in understanding how sunlight and ultraviolet radiation can break down these compounds in natural water bodies. This is important for assessing the longevity and impact of these substances in the environment (Crosby & Leitis, 1969).

Water Purification Techniques

Studies on water purification using near-U.V. illuminated suspensions of titanium dioxide have included compounds like 3-chlorophenol, related to this compound. These studies provide valuable insights into advanced methods for removing such pollutants from water, contributing to environmental protection and public health (Matthews, 1990).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .

Mode of Action

It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

特性

IUPAC Name |

3-chloro-2-(2,4-dichlorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O3/c14-7-4-5-11(10(16)6-7)19-12-8(13(17)18)2-1-3-9(12)15/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDSWFBPGRGKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)